molecular formula C70H104N22O18S B6595673 L-Argininamide, N-[4-[[4-(dimethylamino)phenyl]azo]benzoyl]-L-leucyl-L-alanyl-L-glutaminyl-L-alanyl-L-valyl-L-arginyl-L-seryl-L-seryl-L-seryl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-(9CI) CAS No. 396716-14-6

L-Argininamide, N-[4-[[4-(dimethylamino)phenyl]azo]benzoyl]-L-leucyl-L-alanyl-L-glutaminyl-L-alanyl-L-valyl-L-arginyl-L-seryl-L-seryl-L-seryl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-(9CI)

Cat. No. B6595673
CAS RN: 396716-14-6
M. Wt: 1573.8 g/mol
InChI Key: NLLNLPZJUJVHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a peptide, which is a type of molecule made up of a chain of amino acid residues. Peptides are commonly found in biological systems and can have a wide range of functions, including as hormones, neurotransmitters, and as building blocks for proteins .


Synthesis Analysis

The synthesis of such a complex peptide would likely involve solid-phase peptide synthesis (SPPS), a common method for creating peptides in the lab. This method involves attaching the first amino acid to a solid support, then sequentially adding the remaining amino acids one at a time .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the nature of its functional groups. The presence of the azo group (-N=N-) and the sulfonated naphthalene group could impart unique chemical properties to this compound .


Chemical Reactions Analysis

Peptides can participate in a variety of chemical reactions, many of which involve the formation or breaking of peptide bonds. The azo group can undergo reduction reactions to form amines, and the sulfonated naphthalene group can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide can be influenced by factors such as its size, shape, charge, hydrophilicity, and the presence of functional groups. The azo and sulfonated naphthalene groups in this compound could potentially affect its solubility, reactivity, and interactions with other molecules .

Scientific Research Applications

Peptide Synthesis and Protease Activity

Research has delved into the synthesis of complex peptides and their interactions with enzymes. For instance, the histochemical investigations with naphthylamides have shed light on the enzymatic activity in various tissues, highlighting the role of peptides in enzymatic reactions and their potential for studying digestive enzymes and related physiological processes (Gossrau, 1977).

Hormone and Regulatory Peptide Synthesis

The synthesis of peptides resembling hormonal sequences, such as those found in secretin and glucagon, has been a significant area of research. These studies provide insights into the synthetic pathways of peptides with regulatory functions in the body, offering potential applications in understanding and treating endocrine disorders (Wünsch, Wendlberger, & Thamm, 1971).

Bioactive Peptide Synthesis

The development of bioactive peptides, such as those mimicking the vasoactive intestinal peptide (VIP), has implications for understanding gastrointestinal physiology and developing therapeutic agents for related disorders. The synthesis of such peptides demonstrates the potential for creating bioactive compounds for medical research and therapeutic applications (Bodanszky, Klausner, Lin, Mutt, & Said, 1974).

Peptide Interaction with Metal Ions

Research into the interaction of peptides with metal ions, such as copper complexes with peptide sequences, can provide insights into the structural and functional roles of metal ions in biological systems. This area of study has implications for understanding enzymatic catalysis, electron transport, and the role of metal ions in neurodegenerative diseases (Hartzell & Gurd, 1969).

Structural Characterization of Peptide Derivatives

The synthesis and structural characterization of peptide derivatives, such as N-ortho-ferrocenyl benzoyl amino acid esters, contribute to our understanding of peptide chemistry and the potential for creating novel compounds with unique properties. This research can lead to the development of new materials and bioactive molecules with applications in drug design and material science (Savage et al., 2006).

Mechanism of Action

The mechanism of action of a peptide depends on its structure and the biological system in which it is involved. Without more specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety profile for this compound .

Future Directions

The study of peptides is a vibrant field with many potential applications in areas such as drug discovery, materials science, and synthetic biology. This particular compound, with its unique combination of functional groups, could be of interest for future research .

properties

IUPAC Name

5-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[5-amino-2-[2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H104N22O18S/c1-37(2)33-51(85-60(99)41-19-21-42(22-20-41)90-91-43-23-25-44(26-24-43)92(7)8)64(103)81-39(5)58(97)82-50(27-28-56(71)96)62(101)80-40(6)59(98)89-57(38(3)4)68(107)84-49(17-12-30-79-70(74)75)63(102)86-53(35-94)66(105)88-54(36-95)67(106)87-52(34-93)65(104)83-48(16-11-29-78-69(72)73)61(100)77-32-31-76-47-15-9-14-46-45(47)13-10-18-55(46)111(108,109)110/h9-10,13-15,18-26,37-40,48-54,57,76,93-95H,11-12,16-17,27-36H2,1-8H3,(H2,71,96)(H,77,100)(H,80,101)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,99)(H,86,102)(H,87,106)(H,88,105)(H,89,98)(H4,72,73,78)(H4,74,75,79)(H,108,109,110)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLNLPZJUJVHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H104N22O18S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901039578
Record name L-Argininamide, N-[4-[[4-(dimethylamino)phenyl]azo]benzoyl]-L-leucyl-L-alanyl-L-glutaminyl-L-alanyl-L-valyl-L-arginyl-L-seryl-L-seryl-L-seryl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901039578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1573.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

396716-14-6
Record name L-Argininamide, N-[4-[[4-(dimethylamino)phenyl]azo]benzoyl]-L-leucyl-L-alanyl-L-glutaminyl-L-alanyl-L-valyl-L-arginyl-L-seryl-L-seryl-L-seryl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901039578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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